N-(7-acetyl-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
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Overview
Description
N-(7-acetyl-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is an organic compound with the molecular formula C12H13NO4. This compound is characterized by the presence of a benzodioxin ring system, which is a fused ring structure containing both benzene and dioxane rings. The acetyl and acetamide groups attached to the benzodioxin ring contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-acetyl-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide typically involves the following steps:
Starting Material: The synthesis begins with 1,4-benzodioxane-6-amine.
Acetylation: The amine group is acetylated using acetic anhydride in the presence of a base such as pyridine to form this compound.
Purification: The product is purified using recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale acetylation reactions using automated reactors and continuous flow systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-(7-acetyl-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetyl or acetamide groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzodioxin derivatives.
Scientific Research Applications
N-(7-acetyl-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(7-acetyl-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes such as cholinesterases and lipoxygenases, inhibiting their activity.
Pathways Involved: By inhibiting these enzymes, the compound can modulate biochemical pathways related to inflammation and neurotransmission.
Comparison with Similar Compounds
Similar Compounds
- 6-Acetyl-1,4-benzodioxane
- N-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetamide
Uniqueness
N-(7-acetyl-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is unique due to its specific substitution pattern on the benzodioxin ring, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
63546-20-3 |
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Molecular Formula |
C12H13NO4 |
Molecular Weight |
235.24 g/mol |
IUPAC Name |
N-(7-acetyl-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide |
InChI |
InChI=1S/C12H13NO4/c1-7(14)9-5-11-12(17-4-3-16-11)6-10(9)13-8(2)15/h5-6H,3-4H2,1-2H3,(H,13,15) |
InChI Key |
VVZPWIBZIOPBLT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1NC(=O)C)OCCO2 |
Origin of Product |
United States |
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